Methyl 5-formylselenophene-2-carboxylate

Catalog No.
S14216134
CAS No.
M.F
C7H6O3Se
M. Wt
217.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-formylselenophene-2-carboxylate

Product Name

Methyl 5-formylselenophene-2-carboxylate

IUPAC Name

methyl 5-formylselenophene-2-carboxylate

Molecular Formula

C7H6O3Se

Molecular Weight

217.09 g/mol

InChI

InChI=1S/C7H6O3Se/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3

InChI Key

DTZUNMFNGCSJPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C([Se]1)C=O

Methyl 5-formylselenophene-2-carboxylate is a chemical compound characterized by its unique structure, which includes a selenophene ring and a formyl group. This compound is part of the broader category of selenophene derivatives, which are known for their interesting electronic properties and potential applications in organic electronics and materials science. The molecular formula for methyl 5-formylselenophene-2-carboxylate is C8H7O3SeC_8H_7O_3Se, and it features a carboxylate ester functional group, which contributes to its reactivity and solubility characteristics.

Typical of compounds containing aldehyde and carboxylate functional groups. Some notable reactions include:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Esterification: The carboxylate can react with alcohols to form new esters.
  • Oxidation: The aldehyde may be oxidized to a carboxylic acid under appropriate conditions.

These reactions make methyl 5-formylselenophene-2-carboxylate a versatile intermediate in organic synthesis.

Research into the biological activity of methyl 5-formylselenophene-2-carboxylate is limited, but compounds with similar structures often exhibit interesting pharmacological properties. Selenophene derivatives are known for their potential antioxidant and anticancer activities due to the presence of selenium, which plays a crucial role in various biological processes. Further studies would be necessary to elucidate the specific biological effects of this compound.

The synthesis of methyl 5-formylselenophene-2-carboxylate typically involves several key steps:

  • Formation of Selenophene Ring: The initial step may involve the synthesis of the selenophene ring through condensation reactions involving selenium-containing precursors.
  • Formylation: The introduction of the formyl group can be achieved via Vilsmeier-Haack reaction or other formylation methods using reagents like phosphorus oxychloride and dimethylformamide.
  • Esterification: Finally, the carboxylic acid formed during the synthesis can be esterified with methanol in the presence of an acid catalyst to yield methyl 5-formylselenophene-2-carboxylate.

Methyl 5-formylselenophene-2-carboxylate has potential applications in several fields:

  • Organic Electronics: Due to its unique electronic properties, it may be used in organic semiconductors or photovoltaic devices.
  • Pharmaceuticals: If proven biologically active, it could serve as a lead compound for drug development targeting various diseases.
  • Material Science: Its structural characteristics may allow for use in developing new materials with specific optical or electronic properties.

Interaction studies involving methyl 5-formylselenophene-2-carboxylate would likely focus on its reactivity with biological molecules or other synthetic compounds. Understanding these interactions could provide insights into its potential therapeutic applications or its behavior in various chemical environments.

Several compounds share structural similarities with methyl 5-formylselenophene-2-carboxylate, particularly within the realm of selenophenes and related heterocycles. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Methyl 5-formylthiophene-2-carboxylateThiophene derivativeContains sulfur instead of selenium; known for different electronic properties.
Methyl 5-formylpyrazine-2-carboxylatePyrazine derivativeExhibits different reactivity due to nitrogen presence; potential antimicrobial activity.
Methyl 5-hydroxymethyl-2-furan carboxylateFuran derivativeKnown for strong antibacterial properties; differs in functional groups and reactivity.

Methyl 5-formylselenophene-2-carboxylate stands out due to its selenium content, which imparts unique chemical properties not found in sulfur or nitrogen analogs. This uniqueness may lead to distinct biological activities and applications in materials science compared to its counterparts.

Hydrogen Bond Acceptor Count

3

Exact Mass

217.94822 g/mol

Monoisotopic Mass

217.94822 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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